

An In-depth Technical Guide to the Molecular Structure of Vaccarin

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Compound of Interest

Compound Name: Vaccarin C

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Abstract

Vaccarin, a flavonoid glycoside primarily isolated from the seeds of *Vaccaria segetalis*, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular structure of Vaccarin, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the fundamental structural characteristics of Vaccarin, outlines the standard experimental protocols for its structural elucidation, and explores its interaction with key signaling pathways.

Molecular Structure of Vaccarin

Vaccarin is a C-glycosylflavone, a class of flavonoids characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid backbone. This structural feature confers greater stability compared to O-glycosides.

Chemical Identity

The fundamental properties of Vaccarin are summarized in the table below, providing a quantitative overview of its molecular characteristics.

Property	Value	Source(s)
Molecular Formula	C ₃₂ H ₃₈ O ₁₉	[1]
Molecular Weight	726.63 g/mol	[1]
CAS Number	53452-16-7	
IUPAC Name	6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one	

Structural Features

The core structure of **Vaccarin** consists of a flavone backbone (apigenin) to which three sugar moieties are attached. The detailed connectivity and stereochemistry are crucial for its biological activity. A 2D representation of the Vaccarin molecule is provided below.

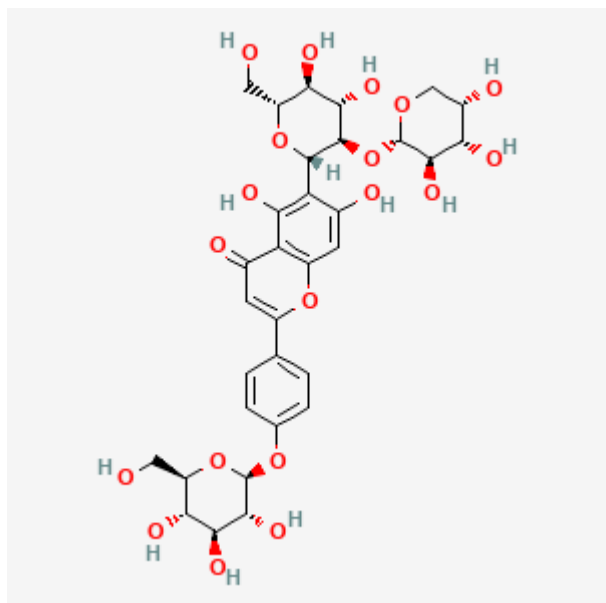


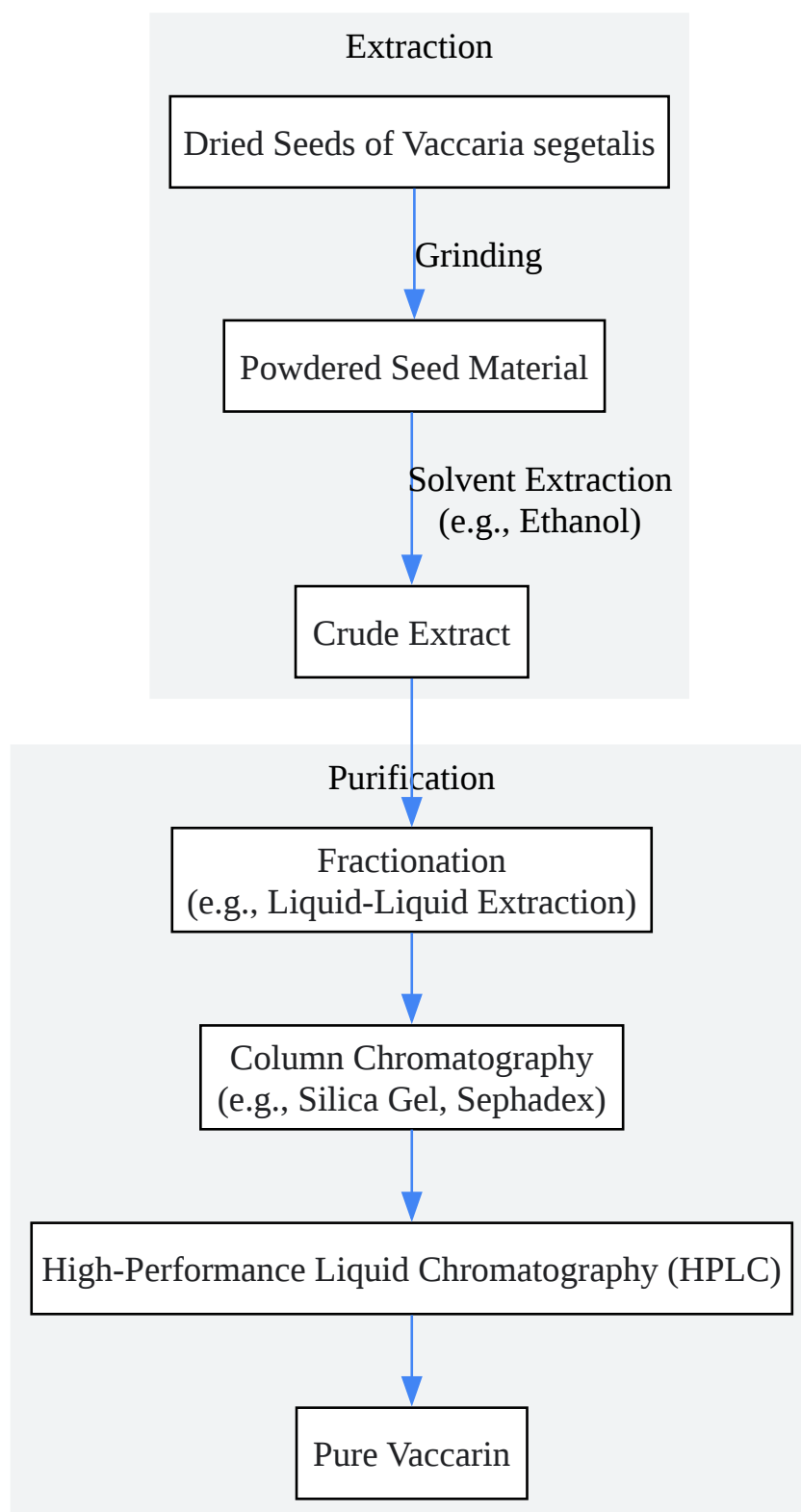
Figure 1. 2D Chemical Structure of Vaccarin.

Experimental Protocols for Structural Elucidation

While specific experimental data for the complete structural elucidation of Vaccarin is not readily available in the public domain, this section outlines the standard methodologies employed for determining the structure of flavonoid glycosides.

Isolation and Purification of Vaccarin

Vaccarin is primarily extracted from the seeds of *Vaccaria segetalis*.^{[2][3]} A general workflow for its isolation and purification is described below.



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Figure 2. General workflow for the isolation and purification of Vaccarin.

Spectroscopic and Spectrometric Analysis

The definitive structure of a natural product like Vaccarin is determined through a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ^1H and ^{13}C NMR are essential for determining the carbon skeleton and the placement of protons.^[4]

General Protocol for ^1H and ^{13}C NMR of Flavonoid Glycosides:

- **Sample Preparation:** A purified sample of the flavonoid glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4).
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).
- **Spectral Analysis:**
 - ^1H NMR: Provides information on the number and environment of protons. Chemical shifts (δ) and coupling constants (J) help to identify the substitution pattern of the aromatic rings and the stereochemistry of the sugar moieties.
 - ^{13}C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of all signals and the complete elucidation of the molecular structure.

While specific ^1H and ^{13}C NMR data for Vaccarin are not publicly available, typical chemical shift ranges for flavonoid glycosides are well-documented and serve as a reference for structural assignment.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

General Protocol for Mass Spectrometry of C-Glycosylflavones:

- **Ionization:** The sample is ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to obtain the molecular ion peak.
- **Fragmentation Analysis (MS/MS):** The molecular ion is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For C-glycosylflavones, characteristic fragmentation patterns involve cross-ring cleavages of the sugar moieties, leading to neutral losses of specific masses (e.g., 90 and 120 Da for a hexose).

The fragmentation pattern helps to distinguish between different types of glycosidic linkages and to determine the nature of the sugar units.

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

General Protocol for X-ray Crystallography of Flavonoid Glycosides:

- **Crystallization:** High-quality single crystals of the purified compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step.
- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of all atoms can be determined, providing precise information on bond lengths, bond angles, and stereochemistry.

To date, a crystal structure for Vaccarin has not been deposited in public databases.

Signaling Pathways Involving Vaccarin

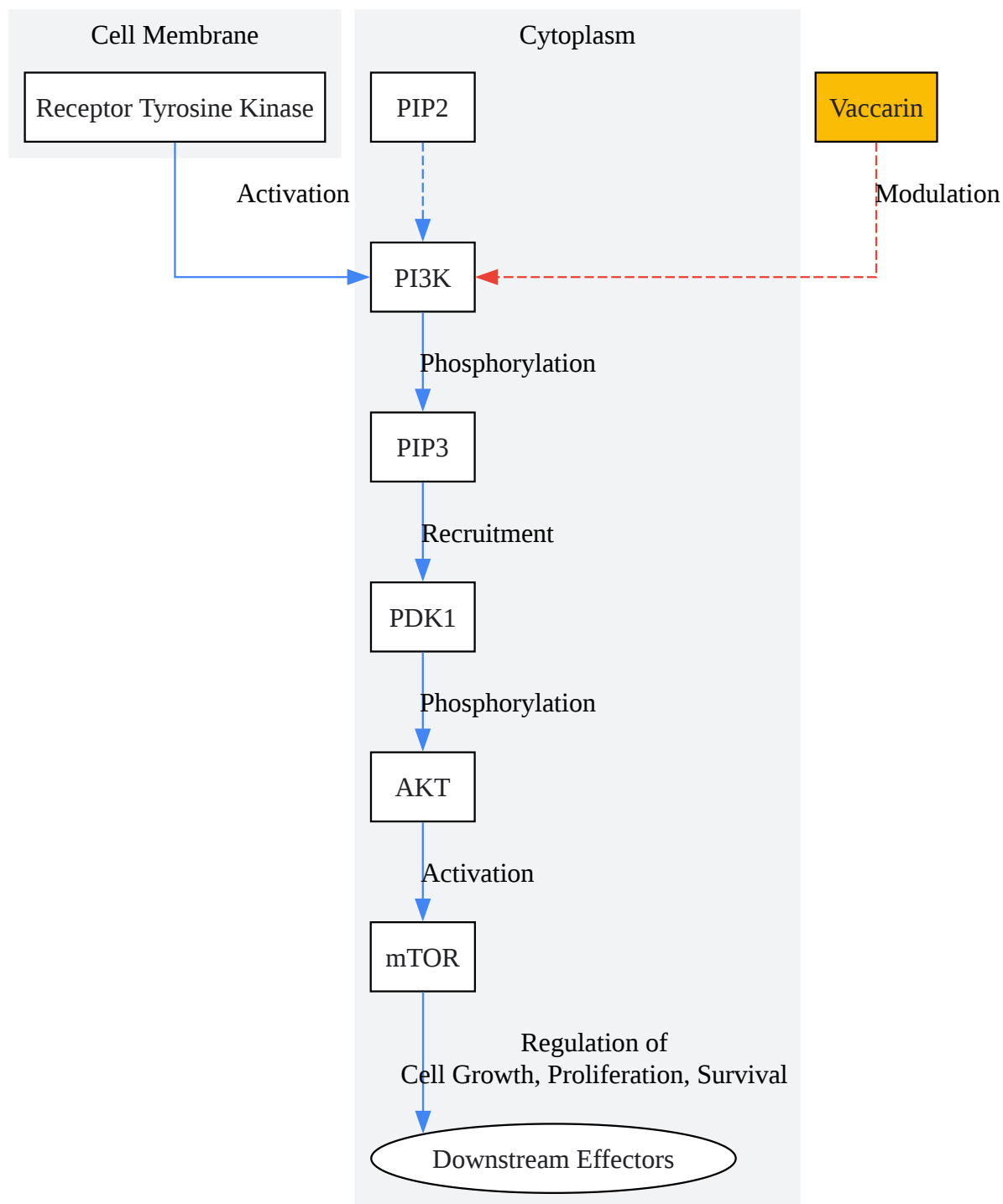
Vaccarin has been shown to modulate several key signaling pathways, which underlies its observed pharmacological effects. The following diagrams illustrate the general mechanisms of

these pathways and the putative points of interaction for Vaccarin.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and metabolism.

Vaccarin is reported to influence this pathway.

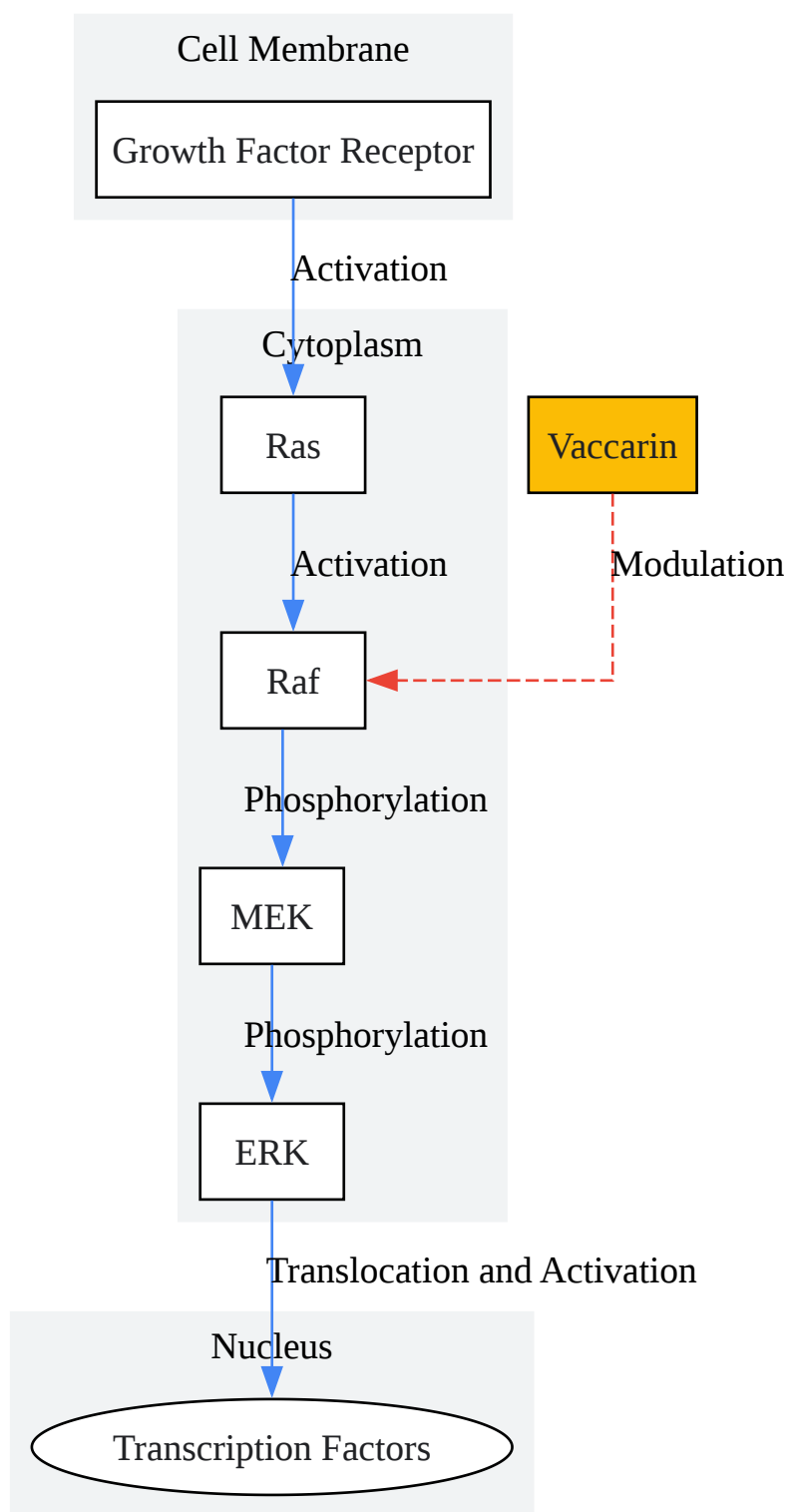


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Figure 3. The PI3K/AKT signaling pathway and the putative role of Vaccarin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Vaccarin has also been implicated in the modulation of this pathway.



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Figure 4. The MAPK/ERK signaling pathway and the putative role of Vaccarin.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of Vaccarin, drawing from available chemical data. While specific, raw experimental data for Vaccarin remains elusive in publicly accessible domains, the general protocols and principles for the structural elucidation of flavonoid glycosides have been presented. The involvement of Vaccarin in the PI3K/AKT and MAPK/ERK signaling pathways highlights its potential as a lead compound in drug discovery. Further research is warranted to fully characterize its structural details and to elucidate the precise molecular mechanisms underlying its pharmacological activities.

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